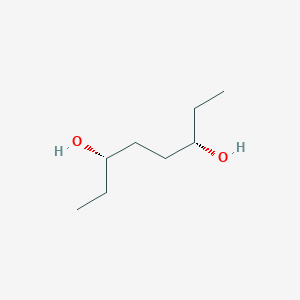

(3S,6S)-3,6-Octanediol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3S,6S)-octane-3,6-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O2/c1-3-7(9)5-6-8(10)4-2/h7-10H,3-6H2,1-2H3/t7-,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCKOQWWRTRBSGR-YUMQZZPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CCC(CC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](CC[C@H](CC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901314142 | |

| Record name | (3S,6S)-3,6-Octanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901314142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136705-66-3 | |

| Record name | (3S,6S)-3,6-Octanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=136705-66-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3S,6S)-3,6-Octanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901314142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of (3S,6S)-3,6-Octanediol

(3S,6S)-3,6-Octanediol is a chiral diol of significant interest to researchers and professionals in the field of drug development and organic synthesis. Its defined stereochemistry makes it a valuable chiral building block for the synthesis of complex, enantiomerically pure molecules, including pharmaceuticals and agrochemicals.[1] This technical guide provides a comprehensive overview of the core physical properties of this compound, complete with detailed experimental protocols and a workflow for its synthesis and characterization.

Core Physical and Chemical Properties

This compound is an organic compound with two hydroxyl groups located at the third and sixth positions of an eight-carbon chain, with both stereocenters in the (S) configuration. This structure contributes to its physical characteristics and reactivity. The presence of two hydroxyl groups allows for both intramolecular and intermolecular hydrogen bonding, which influences properties such as its melting point, boiling point, and solubility.

Table 1: Summary of Physical Properties for this compound

| Property | Value |

| CAS Number | 136705-66-3 |

| Molecular Formula | C₈H₁₈O₂ |

| Molecular Weight | 146.23 g/mol |

| Appearance | White needle-like crystals or colorless crystals |

| Melting Point | 49-51 °C |

| Boiling Point | 243.79 °C (rough estimate) |

| Density | 0.9636 g/cm³ (rough estimate) |

| Specific Rotation [α] | +15° (c=10, ethanol) |

| Storage Temperature | 2-8 °C under inert gas (Nitrogen or Argon) |

Data compiled from multiple sources.

Experimental Protocols

The following sections detail the generalized experimental methodologies for determining the key physical properties of chiral diols like this compound.

1. Melting Point Determination (Capillary Method)

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

-

Apparatus: Mel-Temp apparatus or similar melting point apparatus, capillary tubes (sealed at one end), thermometer.

-

Procedure:

-

A small amount of the finely powdered, dry sample of this compound is packed into a capillary tube to a height of 1-2 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point.

-

The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the last crystal melts is recorded as the end of the melting range.[2][3]

-

2. Boiling Point Determination (Thiele Tube Method)

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.

-

Apparatus: Thiele tube, thermometer, small test tube (fusion tube), capillary tube (sealed at one end), heating source (e.g., Bunsen burner), mineral oil.

-

Procedure:

-

A small amount of the liquid sample is placed in the fusion tube.

-

A capillary tube, sealed at one end, is placed open-end down into the fusion tube.

-

The fusion tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

This assembly is placed in a Thiele tube containing mineral oil.

-

The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Heating is discontinued, and the apparatus is allowed to cool.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[4]

-

3. Specific Rotation Measurement

Specific rotation is a fundamental property of chiral compounds and is a measure of their ability to rotate the plane of polarized light.

-

Apparatus: Polarimeter, sodium D lamp (589 nm), polarimeter cell (sample tube) of a known path length (typically 1 dm), volumetric flask, analytical balance.

-

Procedure:

-

A solution of this compound is prepared by accurately weighing a sample and dissolving it in a known volume of a specified solvent (e.g., ethanol) to a known concentration (c, in g/mL).

-

The polarimeter is calibrated using a blank (the pure solvent).

-

The polarimeter cell is filled with the prepared solution, ensuring no air bubbles are present.

-

The observed rotation (α) is measured at a specific temperature (T) and wavelength (λ).

-

The specific rotation [α] is calculated using the formula: [α] = α / (l * c), where l is the path length in decimeters.[5][6]

-

4. Density Determination (Displacement Method)

Density is the mass per unit volume of a substance.

-

Apparatus: Graduated cylinder, analytical balance, a suitable non-reactive liquid in which the solid is insoluble.

-

Procedure:

-

The mass of a sample of this compound is accurately measured using an analytical balance.

-

A known volume of a non-reactive liquid is placed in a graduated cylinder, and the initial volume is recorded.

-

The weighed solid sample is carefully submerged in the liquid in the graduated cylinder.

-

The new volume is recorded. The difference between the final and initial volumes gives the volume of the solid sample.

-

The density is calculated by dividing the mass of the sample by its volume.[7]

-

5. Solubility Determination (Shake-Flask Method)

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

-

Apparatus: Sealed containers (e.g., vials or flasks), shaker or agitator, temperature-controlled environment, analytical method for quantification (e.g., HPLC, UV-Vis spectroscopy).

-

Procedure:

-

An excess amount of solid this compound is added to a known volume of the solvent of interest (e.g., water, ethanol) in a sealed container.

-

The mixture is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After agitation, the mixture is allowed to stand to allow undissolved solid to settle.

-

A sample of the supernatant is carefully removed and filtered or centrifuged to remove any remaining solid particles.

-

The concentration of the dissolved solute in the clear supernatant is quantified using a validated analytical method.[8][9]

-

Synthesis and Characterization Workflow

This compound is typically synthesized through stereoselective methods to ensure high enantiomeric purity. The general workflow from synthesis to characterization is outlined below.

Caption: Synthesis and Characterization Workflow.

References

- 1. This compound | 136705-66-3 | Benchchem [benchchem.com]

- 2. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Specific Rotation - Chemistry Steps [chemistrysteps.com]

- 6. Specific rotation - Wikipedia [en.wikipedia.org]

- 7. chemistry-online.com [chemistry-online.com]

- 8. benchchem.com [benchchem.com]

- 9. pharmatutor.org [pharmatutor.org]

(3S,6S)-3,6-Octanediol: A Chiral Synthon for Advanced Research

CAS Number: 136705-66-3

Molecular Formula: C₈H₁₈O₂

Molecular Weight: 146.23 g/mol [1]

This technical guide provides an in-depth overview of (3S,6S)-3,6-Octanediol, a C₂-symmetric chiral diol crucial for stereoselective synthesis in the pharmaceutical and agrochemical industries. This document outlines its chemical structure, physicochemical properties, and established synthetic routes, and discusses its significance as a chiral building block.

Chemical Structure and Properties

This compound is an aliphatic diol featuring an eight-carbon chain with two hydroxyl groups located at the third and sixth carbon atoms. Both stereocenters possess the (S)-configuration, imparting a specific three-dimensional geometry that is essential for its application in asymmetric synthesis.[1]

Structure:

A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Reference |

| CAS Number | 136705-66-3 | [1] |

| Molecular Formula | C₈H₁₈O₂ | [2] |

| Molecular Weight | 146.23 g/mol | [1][2] |

| Appearance | White needle-like crystals | |

| Melting Point | 49-51°C | [] |

| Boiling Point | 240.8 ± 8.0°C at 760 mmHg | [] |

| Density | 0.935 ± 0.06 g/cm³ | [] |

| Storage | Store at 2-8°C under inert gas (nitrogen or Argon) | [] |

Synthetic Methodologies

The enantiomerically pure form of this compound is primarily achieved through stereoselective synthetic methods. The two main strategies employed are the stereoselective reduction of a diketone precursor and the asymmetric dihydroxylation of an alkene.

Stereoselective Reduction of 3,6-Octanedione

A common and effective method for the synthesis of this compound involves the asymmetric reduction of 3,6-octanedione.[1] This transformation can be accomplished using various chiral reducing agents or through catalytic asymmetric hydrogenation, which selectively yields the desired (3S,6S) stereoisomer.[1]

Experimental Protocol: Asymmetric Transfer Hydrogenation (General Procedure)

Note: A specific, detailed experimental protocol for the synthesis of this compound could not be definitively located in the publicly available literature. The following is a generalized protocol based on established methods for asymmetric transfer hydrogenation of diketones.

-

Catalyst Preparation: A chiral ruthenium or iron complex is typically used as the catalyst. The catalyst is prepared in situ by reacting the metal precursor with a chiral ligand (e.g., a chiral diamine or amino alcohol) in a suitable solvent under an inert atmosphere.

-

Reaction Setup: 3,6-octanedione is dissolved in a solvent (e.g., isopropanol, which also serves as the hydrogen source). The pre-formed chiral catalyst is then added to this solution.

-

Reaction Conditions: The reaction mixture is stirred at a controlled temperature until the reaction is complete, as monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up and Purification: Upon completion, the reaction is quenched, and the product is extracted with an organic solvent. The combined organic layers are then washed, dried, and concentrated. The crude product is purified by column chromatography or recrystallization to afford the enantiomerically pure this compound.

Asymmetric Dihydroxylation of an Octadiene Precursor

Another significant synthetic route is the asymmetric dihydroxylation of a suitable octadiene precursor.[1] The Sharpless Asymmetric Dihydroxylation is a powerful and widely used method for this transformation, employing a catalytic amount of osmium tetroxide in the presence of a chiral ligand.

Logical Workflow for Synthesis via Asymmetric Dihydroxylation

Caption: Generalized workflow for the synthesis of this compound.

Applications in Asymmetric Synthesis

The C₂-symmetric nature and defined stereochemistry of this compound make it a valuable chiral building block, or "synthon," in the synthesis of complex, enantiomerically pure molecules.[1]

-

Pharmaceuticals: It serves as a precursor for the synthesis of various active pharmaceutical ingredients (APIs) where specific stereoisomers are crucial for therapeutic activity and to minimize off-target effects.[1]

-

Agrochemicals: In the agrochemical industry, it is utilized in the production of pesticides and herbicides where one enantiomer often exhibits the desired biological activity.[1]

-

Pheromones: The specific stereochemistry of this diol is critical in the synthesis of certain insect pheromones used for pest control.[1]

-

Chiral Ligands: The hydroxyl groups can be modified to create chiral ligands for use in asymmetric catalysis, further extending its utility in synthetic chemistry.

Spectroscopic and Analytical Data

Detailed, publicly available spectroscopic data (¹H NMR, ¹³C NMR, MS, IR) for this compound is scarce. However, standard analytical techniques can be used for its characterization:

-

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy would confirm the carbon skeleton and the presence of hydroxyl groups. The use of chiral shift reagents can be employed to determine enantiomeric purity.

-

Mass Spectrometry: Provides information on the molecular weight and fragmentation pattern, confirming the molecular formula.

-

Infrared Spectroscopy: The presence of a broad O-H stretching band would be indicative of the hydroxyl groups.

-

Chiral Chromatography: Techniques such as chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are essential for determining the enantiomeric excess (ee) of the synthesized diol.

Logical Flow for Chiral Purity Determination

Caption: Workflow for determining the enantiomeric purity of this compound.

Conclusion

This compound is a fundamentally important chiral building block with significant applications in the development of enantiomerically pure pharmaceuticals and agrochemicals. While general synthetic strategies are well-established, the availability of detailed, reproducible experimental protocols in the public domain remains limited. Further research and publication of specific synthetic procedures and comprehensive analytical data would be highly beneficial to the scientific community, facilitating its broader application in research and development.

References

An In-depth Technical Guide to the Stereochemistry of 3,6-Octanediol Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemistry, synthesis, separation, and characterization of 3,6-octanediol isomers. The precise three-dimensional arrangement of functional groups in chiral molecules is of paramount importance in drug discovery and development, as different stereoisomers can exhibit vastly different pharmacological, pharmacokinetic, and toxicological profiles.[1] 3,6-Octanediol, a chiral diol, serves as a valuable building block (synthon) in the asymmetric synthesis of complex molecules, including pharmaceuticals and agrochemicals.[1] Understanding the properties and synthesis of its stereoisomers is crucial for its effective application.

Stereoisomers of 3,6-Octanediol

3,6-Octanediol possesses two stereocenters at carbons 3 and 6. This gives rise to a total of three possible stereoisomers: a pair of enantiomers ((3R,6R) and (3S,6S)) and an achiral meso compound ((3R,6S)).

-

(3R,6R)-3,6-Octanediol & (3S,6S)-3,6-Octanediol: These two isomers are non-superimposable mirror images of each other, known as enantiomers. They exhibit identical physical properties such as melting point and boiling point, but differ in their interaction with plane-polarized light (optical activity).

-

(3R,6S)-3,6-Octanediol (meso): This isomer has a plane of symmetry and is therefore achiral and optically inactive, despite having two stereocenters. It is a diastereomer of the (3R,6R) and (3S,6S) isomers.

The relationship between these isomers is a fundamental concept in stereochemistry, dictating the strategies for their synthesis and separation.

Physicochemical and Spectroscopic Data

The distinct stereochemistry of each isomer leads to differences in their physical and spectroscopic properties. The following tables summarize key quantitative data for the stereoisomers of 3,6-octanediol.

Table 1: Physical Properties of 3,6-Octanediol Isomers

| Property | (3R,6R)-3,6-Octanediol | This compound | meso-(3R,6S)-3,6-Octanediol |

| CAS Number | 129619-37-0[2][3] | 136705-66-3 | N/A |

| Molecular Formula | C₈H₁₈O₂[2][4][3] | C₈H₁₈O₂ | C₈H₁₈O₂ |

| Molecular Weight | 146.23 g/mol [2][4][3] | 146.23 g/mol | 146.23 g/mol |

| Appearance | White to off-white crystalline powder/needles[5][] | Data not available | Data not available |

| Melting Point (°C) | 49 - 53[5][] | 49 - 53 (expected) | Data not available |

| Boiling Point (°C) | 240.8 ± 8.0 (at 760 mmHg)[] | 240.8 ± 8.0 (expected) | Data not available |

| Density (g/cm³) | 0.935 ± 0.06[] | 0.935 ± 0.06 (expected) | Data not available |

| Optical Rotation | [α]²⁰D = -13° to -17° (c=1, Chloroform)[5] | [α]²⁰D = +13° to +17° (expected) | 0° (inactive) |

Note: Properties for the (3S,6S)-isomer are expected to be identical to the (3R,6R)-enantiomer, with the exception of the sign of optical rotation.

Synthesis and Separation Methodologies

The preparation of stereochemically pure 3,6-octanediol isomers requires specific synthetic strategies, including asymmetric synthesis to directly form a single enantiomer or diastereomer, and chiral resolution to separate a mixture of stereoisomers.

Asymmetric Synthesis

Asymmetric synthesis aims to create a specific stereoisomer in high yield and purity, avoiding the need for resolving a racemic mixture.

Protocol 1: Asymmetric Reduction of 3,6-Octanedione

One of the most common methods for synthesizing enantiomerically pure (3S,6S)- or (3R,6R)-3,6-octanediol is the asymmetric hydrogenation of the prochiral diketone, 3,6-octanedione. This is typically achieved using a chiral catalyst, such as a Ruthenium-BINAP complex.[1]

Objective: To synthesize this compound with high enantiomeric excess.

Materials:

-

3,6-Octanedione

-

(S)-BINAP-Ru(II) catalyst

-

Hydrogen gas (H₂)

-

Methanol (degassed)

-

High-pressure autoclave reactor

-

Standard glassware for workup and purification

-

Silica gel for column chromatography

Procedure:

-

In a glovebox, charge a high-pressure autoclave with 3,6-octanedione and the (S)-BINAP-Ru(II) catalyst (e.g., 0.1 mol%).

-

Add degassed methanol as the solvent.

-

Seal the reactor and purge with hydrogen gas several times.

-

Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50 atm).

-

Heat the reaction mixture to the specified temperature (e.g., 50 °C) and stir for 12-24 hours, monitoring the reaction by TLC or GC.

-

After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

-

Concentrate the reaction mixture under reduced pressure to remove the methanol.

-

Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.

-

Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Note: Using the (R)-BINAP-Ru(II) catalyst will yield the (3R,6R)-enantiomer.

Protocol 2: Synthesis of meso-3,6-Octanediol via Syn Dihydroxylation

The meso isomer can be synthesized from a cis-alkene precursor through syn-dihydroxylation. For 3,6-octanediol, this would involve the dihydroxylation of (Z)-oct-3-en-6-yne followed by reduction, or more directly from (Z,Z)-octa-3,5-diene. A general laboratory-scale synthesis can be adapted from the syn-dihydroxylation of cis-alkenes.[7]

Objective: To synthesize meso-(3R,6S)-3,6-octanediol.

Materials:

-

(Z)-Oct-4-ene (as a representative cis-alkene)

-

Osmium tetroxide (OsO₄), catalytic amount, or Potassium permanganate (KMnO₄), cold, dilute, basic

-

N-methylmorpholine N-oxide (NMO) as a co-oxidant for OsO₄

-

Acetone/water or t-butanol/water solvent system

-

Sodium sulfite or sodium bisulfite for quenching

-

Standard glassware for reaction and workup

Procedure:

-

Dissolve the cis-alkene in a suitable solvent mixture (e.g., acetone/water).

-

Cool the solution in an ice bath to 0 °C.

-

Add NMO to the solution.

-

Slowly add a catalytic amount of OsO₄ solution. The solution will turn dark brown.

-

Stir the reaction at 0 °C for several hours until the starting material is consumed (monitor by TLC).

-

Quench the reaction by adding a saturated aqueous solution of sodium sulfite. Stir for 30 minutes.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude meso-diol by column chromatography or recrystallization.

Chiral Resolution

When a synthesis results in a racemic mixture (a 50:50 mixture of (3R,6R) and (3S,6S) enantiomers), chiral resolution is required to separate them. High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is a powerful and widely used technique for this purpose.[1][8]

Protocol 3: Enantiomeric Separation by Chiral HPLC

Objective: To separate a racemic mixture of 3,6-octanediol into its (3R,6R) and (3S,6S) enantiomers.

Instrumentation & Materials:

-

HPLC system with a UV or RI detector

-

Chiral Stationary Phase (CSP) column, typically polysaccharide-based (e.g., Chiralpak® or Chiralcel® series).[1]

-

Mobile phase: A mixture of n-hexane and isopropanol (or ethanol). The exact ratio must be optimized.

-

Racemic 3,6-octanediol standard

-

High-purity solvents for mobile phase

Procedure:

-

Column Installation and Equilibration: Install the chosen chiral column into the HPLC system. Equilibrate the column by pumping the mobile phase (e.g., 95:5 n-hexane:isopropanol) through it at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.

-

Sample Preparation: Prepare a dilute solution of the racemic 3,6-octanediol in the mobile phase (e.g., 1 mg/mL).

-

Injection: Inject a small volume (e.g., 10 µL) of the sample onto the column.

-

Chromatogram Acquisition: Record the chromatogram. The two enantiomers will interact differently with the chiral stationary phase and will therefore elute at different times (retention times), resulting in two separate peaks.

-

Optimization: If separation is not optimal, adjust the mobile phase composition (e.g., increase or decrease the percentage of the alcohol modifier) or the flow rate to improve resolution.

-

Quantification: The ratio of the enantiomers in a mixture can be determined by integrating the area of each peak. For a racemic mixture, the peak areas should be equal.

Stereochemical Analysis

Confirming the absolute and relative stereochemistry and determining the purity of the isomers is a critical step.

Protocol 4: NMR Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation.

Objective: To distinguish between diastereomers and, with derivatization, enantiomers of 3,6-octanediol.

Procedure:

-

Diastereomer Analysis: The ¹H and ¹³C NMR spectra of diastereomers (e.g., meso vs. the racemic pair) are inherently different. Acquire standard NMR spectra for each purified isomer. The differences in chemical shifts and coupling constants, arising from the different spatial arrangements of atoms, allow for unambiguous identification.

-

Enantiomer Analysis: Enantiomers have identical NMR spectra under achiral conditions. To distinguish them, they must be converted into diastereomers by reaction with a chiral derivatizing agent (CDA), such as Mosher's acid chloride ((R)- or (S)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride). a. React a sample of the enantiomerically enriched or racemic diol with an enantiomerically pure CDA (e.g., (R)-Mosher's acid chloride). This forms a mixture of diastereomeric esters. b. Acquire the ¹H or ¹⁹F NMR spectrum of the resulting diastereomeric mixture. c. The signals for the different diastereomers will appear at different chemical shifts.[9] d. The ratio of the enantiomers in the original sample can be determined by integrating the corresponding signals in the NMR spectrum of the diastereomeric mixture.

Applications in Drug Development and Research

The stereoisomers of 3,6-octanediol are primarily utilized as chiral building blocks. Their defined stereochemistry is transferred to a target molecule during a synthetic sequence, ensuring the final product has the desired stereochemical configuration.[1]

-

Pharmaceutical Synthesis: Enantiomerically pure diols are crucial starting materials for drugs where only one enantiomer provides the therapeutic effect, while the other may be inactive or cause adverse effects.[1]

-

Chiral Ligands: The hydroxyl groups can be modified to create chiral ligands for use in asymmetric catalysis, enabling the synthesis of other chiral molecules with high enantioselectivity.[]

-

Pheromone Synthesis: The specific stereoisomer of a molecule is often essential for its biological activity, a principle that is critical in the synthesis of insect pheromones for agricultural applications.[1]

-

Excipients and Formulations: Beyond synthesis, (3R,6R)-3,6-octanediol has been noted for its use as a moisturizer in cosmetics and as an excipient to improve the stability and solubility of active pharmaceutical ingredients (APIs) in drug formulations.[5]

While no specific signaling pathways involving 3,6-octanediol itself are prominently documented, its role as a precursor to bioactive molecules is its primary contribution to the life sciences. The principle that stereochemistry dictates biological activity is the driving force for the demand for these stereochemically pure synthons.

References

- 1. This compound | 136705-66-3 | Benchchem [benchchem.com]

- 2. (3R,6R)-3,6-Octanediol | C8H18O2 | CID 2734541 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3,6-Octanediol | C8H18O2 | CID 91181 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3,6-Dithia-1,8-octanediol(5244-34-8) 1H NMR [m.chemicalbook.com]

- 5. chemimpex.com [chemimpex.com]

- 7. youtube.com [youtube.com]

- 8. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 9. Analyze of stereoisomer by NMR | Applications Notes | JEOL Ltd. [jeol.com]

Spectroscopic Characterization of (3S,6S)-3,6-Octanediol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (3S,6S)-3,6-Octanediol, a chiral diol of interest in synthetic chemistry and drug development. Due to the limited availability of specific experimental spectra for this particular stereoisomer in public databases, this document presents predicted data based on the analysis of its constitutional isomers and established spectroscopic principles. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided to facilitate the empirical validation and further investigation of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for this compound. These predictions are derived from the analysis of isomeric compounds, including 1,3-octanediol and 1,8-octanediol, and general knowledge of functional group frequencies and fragmentation patterns.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~0.9 | Triplet | 6H | -CH₃ (C1, C8) |

| ~1.2-1.6 | Multiplet | 8H | -CH₂- (C2, C4, C5, C7) |

| ~3.4-3.7 | Multiplet | 2H | -CH(OH)- (C3, C6) |

| Variable | Broad Singlet | 2H | -OH |

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~10-14 | -CH₃ (C1, C8) |

| ~20-40 | -CH₂- (C2, C4, C5, C7) |

| ~70-75 | -CH(OH)- (C3, C6) |

Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.

Table 3: Predicted Infrared (IR) Absorption Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3600-3200 | Strong, Broad | O-H stretch (hydrogen-bonded) |

| ~2960-2850 | Strong | C-H stretch (alkane) |

| ~1465 | Medium | C-H bend (methylene) |

| ~1375 | Medium | C-H bend (methyl) |

| ~1100-1000 | Strong | C-O stretch (secondary alcohol) |

Sample Preparation: Neat thin film between NaCl plates.

Table 4: Predicted Mass Spectrometry (MS) Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 146 | Low | [M]⁺ (Molecular Ion) |

| 128 | Moderate | [M - H₂O]⁺ |

| 113 | Moderate | [M - H₂O - CH₃]⁺ |

| 101 | High | [M - C₃H₇]⁺ or [M - C₂H₅ - H₂O]⁺ |

| 87 | High | [M - C₄H₉]⁺ |

| 73 | High | [C₄H₉O]⁺ |

| 59 | Very High | [C₃H₇O]⁺ (base peak) |

| 45 | High | [C₂H₅O]⁺ |

Ionization Method: Electron Ionization (EI) at 70 eV.

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

¹H NMR Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical solvent peak.

-

Acquire the ¹H NMR spectrum using a standard single-pulse experiment. Typical parameters include a 30° pulse angle, a spectral width of 12-15 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

Process the resulting Free Induction Decay (FID) with an exponential window function (line broadening of 0.3 Hz) followed by a Fourier transform.

-

Phase and baseline correct the spectrum.

-

Reference the spectrum to the TMS signal at 0.00 ppm.

-

Integrate all signals.

-

-

¹³C NMR Acquisition:

-

Use the same sample prepared for ¹H NMR.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

-

Typical parameters include a 30° pulse angle, a spectral width of 200-220 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2 seconds. A sufficient number of scans should be accumulated to achieve an adequate signal-to-noise ratio.

-

Process the FID with an exponential window function (line broadening of 1-2 Hz) and perform a Fourier transform.

-

Phase and baseline correct the spectrum.

-

Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Neat Liquid):

-

Place a single drop of neat this compound onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

Carefully place a second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film between the plates.

-

-

Data Acquisition:

-

Place the salt plate assembly into the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber.

-

Mass Spectrometry (MS)

-

Sample Introduction and Ionization:

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

-

For a direct insertion probe, the sample is heated to induce volatilization into the ion source.

-

Utilize Electron Ionization (EI) as the ionization method. The standard electron energy is 70 eV.

-

-

Mass Analysis and Detection:

-

The generated positive ions are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion.

-

The resulting mass spectrum plots the relative intensity of the ions as a function of their m/z values.

-

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

Chiral Properties of (3S,6S)-3,6-Octanediol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3S,6S)-3,6-Octanediol is a chiral diol of significant interest in modern organic synthesis, particularly in the development of enantiomerically pure pharmaceuticals and agrochemicals. Its defined stereochemistry, with both stereocenters in the (S)-configuration, makes it a valuable chiral building block. This technical guide provides a comprehensive overview of the chiral properties of this compound, including its physicochemical characteristics, synthesis, and the analytical methods used for its stereochemical control. This document is intended to serve as a detailed resource for researchers and professionals engaged in asymmetric synthesis and drug development.

Physicochemical and Chiral Properties

This compound is a C8 linear diol with two stereocenters at positions 3 and 6. The specific spatial arrangement of the hydroxyl groups dictates its chemical reactivity and its interactions with other chiral molecules, which is of paramount importance in biological systems where stereospecificity is a governing principle.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₁₈O₂ | [2] |

| Molecular Weight | 146.23 g/mol | [2] |

| CAS Number | 136705-66-3 | [2] |

| Appearance | White to almost white powder to crystal | [] |

| Melting Point | 49-51 °C | [] |

| Boiling Point | 243.79 °C (rough estimate) | |

| Purity | ≥99% | [4] |

| Optical Purity (ee) | ≥99% | |

| InChI Key | BCKOQWWRTRBSGR-YUMQZZPRSA-N | [1] |

Table 2: Chiral Properties of 3,6-Octanediol Enantiomers

| Enantiomer | Specific Optical Rotation ([α]D) | Conditions |

| This compound | +15° | c 10, ethanol |

| (3R,6R)-3,6-Octanediol | -13° to -17° | Not specified |

Synthesis of this compound

The stereoselective synthesis of this compound is crucial for its application as a chiral synthon. The primary methods for its preparation involve the asymmetric reduction of a corresponding diketone or the asymmetric dihydroxylation of an appropriate alkene precursor.[1]

Sharpless Asymmetric Dihydroxylation

A prominent method for synthesizing chiral diols is the Sharpless Asymmetric Dihydroxylation.[5][6][7] This reaction utilizes osmium tetroxide in the presence of a chiral ligand to achieve the enantioselective dihydroxylation of an alkene. For the synthesis of this compound, a suitable precursor would be an octadiene. The choice of the chiral ligand, typically a dihydroquinine (DHQ) or dihydroquinidine (DHQD) derivative, dictates the stereochemical outcome of the reaction.[7]

Experimental Protocol: Sharpless Asymmetric Dihydroxylation

This protocol is a general procedure and may require optimization for the specific octadiene precursor.

Materials:

-

Octadiene precursor

-

AD-mix-β (or AD-mix-α for the opposite enantiomer)[6]

-

tert-Butanol

-

Water

-

Sodium sulfite

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of the octadiene precursor in a 1:1 mixture of tert-butanol and water at room temperature, add AD-mix-β (approximately 1.4 g per 1 mmol of alkene).[8]

-

Stir the resulting slurry vigorously at room temperature until the reaction is complete (monitor by TLC or GC).

-

Quench the reaction by adding solid sodium sulfite and continue stirring for 30 minutes.

-

Extract the mixture with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield this compound.

Determination of Enantiomeric Purity

Ensuring the enantiomeric purity of this compound is critical for its use in pharmaceutical applications. The most common and reliable method for determining enantiomeric excess (ee) is chiral High-Performance Liquid Chromatography (HPLC).

Experimental Protocol: Chiral HPLC Analysis

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Chiral Column: A polysaccharide-based chiral stationary phase column (e.g., Chiralcel® OD-H, Chiralpak® AD-H).

-

Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may need to be optimized for baseline separation.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm.

-

Temperature: Ambient.

Procedure:

-

Prepare a standard solution of racemic 3,6-octanediol to determine the retention times of both enantiomers.

-

Prepare a dilute solution of the synthesized this compound sample in the mobile phase.

-

Inject the sample onto the chiral column.

-

Record the chromatogram and integrate the peak areas for both the (3S,6S) and (3R,6R) enantiomers.

-

Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Applications in Drug Development

The well-defined stereochemistry of this compound makes it a valuable chiral synthon for the synthesis of complex, enantiomerically pure molecules.[1] In the pharmaceutical industry, the use of single-enantiomer drugs is often crucial, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles.[1] this compound can serve as a starting material, transferring its inherent chirality to the target drug molecule.

Conclusion

This compound is a chiral diol with significant potential in asymmetric synthesis and the development of stereochemically pure active pharmaceutical ingredients. Its synthesis can be achieved through established methods like the Sharpless Asymmetric Dihydroxylation, and its enantiomeric purity can be reliably determined using chiral HPLC. For researchers and professionals in drug development, a thorough understanding of the chiral properties and synthetic methodologies associated with this compound is essential for leveraging its potential in the creation of novel and effective therapeutic agents.

References

- 1. This compound | 136705-66-3 | Benchchem [benchchem.com]

- 2. scbt.com [scbt.com]

- 4. calpaclab.com [calpaclab.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]

- 7. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]

- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 9. chemimpex.com [chemimpex.com]

(3S,6S)-3,6-Octanediol: A Technical Guide to its Solubility and Stability

(3S,6S)-3,6-Octanediol is a chiral diol recognized for its role as a versatile building block in advanced organic synthesis. Its specific stereochemistry makes it a valuable precursor for the enantioselective synthesis of complex molecules, including pharmaceuticals and agrochemicals.[1] This technical guide provides a comprehensive overview of the available data on the solubility and stability of this compound, intended for researchers, scientists, and professionals in drug development.

Core Properties of this compound

This compound, with the chemical formula C₈H₁₈O₂, is a diol featuring an eight-carbon chain with hydroxyl groups at the 3 and 6 positions, both having the (S)-configuration.[2] This structure contributes to its key physical and chemical properties.

| Property | Value | Source |

| CAS Number | 136705-66-3 | [1][2][3][4][5] |

| Molecular Formula | C₈H₁₈O₂ | [2][4][5] |

| Molecular Weight | 146.23 g/mol | [1][2][4][5] |

| Appearance | White or off-white crystalline powder | [6] |

| Melting Point | 49 - 53 °C | [6] |

| Purity | ≥99% | [5] |

| Optical Purity (ee) | ≥99.7% | [5] |

Solubility Profile

Detailed quantitative solubility data for this compound in various solvents is not extensively documented in publicly available literature. However, based on its chemical structure and information from chemical suppliers, a qualitative understanding of its solubility can be established.

The presence of two hydroxyl groups in its structure imparts hydrophilic characteristics, making it soluble in water.[2] While a specific value for its water solubility is not published, for a structurally similar C8 diol, Octane-1,2-diol , a water solubility of 7.5 g/L at 20°C has been reported. This value can serve as an approximate reference point.

| Compound | Solvent | Solubility | Temperature | Source |

| Octane-1,2-diol | Water | 7.5 g/L | 20 °C |

For organic solvents, diols are generally soluble in polar organic solvents such as ethanol and DMSO. The use of co-solvents like DMSO is a common strategy to enhance the solubility of diols in aqueous solutions for in-vitro assays.[7]

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The following is a generalized protocol for determining the thermodynamic solubility of a compound like this compound, based on the widely used shake-flask method.

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specific temperature.

Materials:

-

This compound

-

Solvent of interest (e.g., water, ethanol, phosphate-buffered saline)

-

Thermostatically controlled shaker or incubator

-

Vials with screw caps

-

Analytical balance

-

Filtration device (e.g., 0.22 µm syringe filter)

-

Analytical instrument for quantification (e.g., HPLC-UV, GC-FID)

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume of the solvent.

-

Seal the vial and place it in a shaker set to a constant temperature (e.g., 25°C or 37°C).

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-72 hours).

-

After equilibration, allow the suspension to settle.

-

Carefully withdraw a sample of the supernatant and filter it to remove any undissolved solid.

-

Dilute the filtered solution as necessary and analyze the concentration of the dissolved compound using a validated analytical method.

-

The determined concentration represents the solubility of the compound in that solvent at the specified temperature.

Workflow for the experimental determination of solubility.

Stability Profile

The stability of this compound is a critical factor for its storage and handling. While specific degradation kinetics are not publicly available, supplier recommendations and the general chemistry of diols provide guidance on its stability.

It is recommended to store this compound at 2° to 8°C under an inert atmosphere (e.g., nitrogen or argon).[3] This suggests potential sensitivity to higher temperatures and oxidation. Diols are generally susceptible to oxidation, which can convert the secondary hydroxyl groups into ketones.[1] In the case of this compound, oxidation could lead to the formation of the corresponding keto-alcohols or the diketone, 3,6-octanedione.[1] The compound is expected to be stable under neutral pH conditions but may be susceptible to degradation under strongly acidic or basic conditions, especially at elevated temperatures.

Experimental Protocol for Stability Assessment

A general protocol for assessing the stability of this compound in a specific formulation or solvent system is outlined below.

Objective: To evaluate the chemical stability of this compound under defined conditions over time.

Materials:

-

This compound solution/formulation

-

Stability chambers or incubators set to desired temperature and humidity conditions (e.g., 25°C/60% RH, 40°C/75% RH)

-

Light-protective containers (if photostability is being assessed)

-

Analytical instrument for quantification of the parent compound and potential degradants (e.g., HPLC-UV, LC-MS)

Procedure:

-

Prepare solutions or formulations of this compound at a known concentration.

-

Aliquot the samples into appropriate vials and seal them.

-

Place the vials in stability chambers under the desired storage conditions.

-

At predetermined time points (e.g., 0, 1, 3, 6 months), withdraw samples.

-

Analyze the samples to determine the concentration of this compound remaining.

-

If possible, identify and quantify any degradation products to understand the degradation pathway.

-

The stability is typically reported as the percentage of the initial concentration remaining at each time point.

Workflow for the experimental assessment of stability.

Conclusion

References

The Enigmatic Biological Profile of (3S,6S)-3,6-Octanediol: A Technical Overview of a Chiral Synthon

For Immediate Release

Shanghai, China – December 25, 2025 – Despite its well-established role as a valuable chiral building block in organic synthesis, a comprehensive review of scientific literature reveals a significant gap in the understanding of the specific biological activities of (3S,6S)-3,6-Octanediol. This technical guide consolidates the available information on this compound, primarily highlighting its application as a chiral synthon and the conspicuous absence of dedicated biological studies. This report is intended for researchers, scientists, and drug development professionals who may be considering this molecule for biological investigation.

Introduction: A Molecule of Stereochemical Importance

This compound is a chiral diol characterized by an eight-carbon chain with hydroxyl groups at the 3 and 6 positions, both possessing an (S) stereochemical configuration.[1] This precise three-dimensional arrangement makes it a sought-after precursor for the enantioselective synthesis of complex molecules, including pharmaceuticals and agrochemicals.[1] The stereochemistry of a molecule is often critical for its biological function, as enantiomers can exhibit vastly different, and sometimes opposing, physiological effects.[1] While this principle underscores the importance of chiral synthons like this compound in drug discovery, it does not inherently define the bioactivity of the synthon itself.

Current State of Knowledge: A Focus on Synthesis over Biological Activity

Current research and documentation predominantly focus on the chemical properties and synthesis of this compound. It is recognized as a key intermediate in the synthesis of more complex chiral molecules. However, dedicated studies to elucidate its own biological activities, such as antimicrobial, cytotoxic, or receptor-binding properties, are not present in the public domain.

One commercially available source notes that the (3R,6R) enantiomer of 3,6-octanediol is utilized in the cosmetics industry as a moisturizer and in pharmaceuticals as an excipient to improve the stability and solubility of active pharmaceutical ingredients.[2] This suggests that the broader class of 3,6-octanediol diastereomers is considered for certain commercial applications, although this information does not provide the in-depth biological activity data required for a comprehensive technical guide.

Hypothetical Biological Activities and Proposed Experimental Exploration

While no specific biological data for this compound exists, the chemical nature of chiral diols allows for the formulation of hypotheses regarding its potential activities. Chiral molecules are known to interact selectively with biological targets such as enzymes and receptors.[1]

Potential Antimicrobial Activity

Some chiral diols have been shown to exhibit antimicrobial properties. To investigate this potential in this compound, a standard Minimum Inhibitory Concentration (MIC) assay could be employed.

Proposed Experimental Workflow: Antimicrobial Susceptibility Testing

Potential Cytotoxic Effects

The evaluation of a compound's cytotoxicity is a critical step in drug development. Standard in vitro assays, such as the MTT or LDH assay, could be utilized to assess the effect of this compound on cell viability.

Proposed Experimental Workflow: In Vitro Cytotoxicity Assessment

Future Directions and Call for Research

The absence of biological data for this compound presents a clear opportunity for further research. A systematic investigation into its potential antimicrobial, cytotoxic, and receptor-binding activities could uncover novel therapeutic applications for this readily available chiral molecule. Such studies would be the first to characterize the biological profile of this compound and could provide valuable insights for the drug development community.

Conclusion

This compound is a well-characterized chiral synthon with significant utility in organic chemistry. However, a thorough review of existing literature indicates a complete lack of studies on its intrinsic biological activities. While its stereochemistry suggests the potential for specific biological interactions, this remains a purely hypothetical consideration without experimental validation. This technical guide serves to highlight this knowledge gap and to encourage the scientific community to undertake the necessary research to elucidate the biological and pharmacological properties of this compound. Until such data becomes available, its role will remain confined to that of a chiral building block.

References

Navigating the Safety Landscape of (3S,6S)-3,6-Octanediol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the safety and handling precautions for (3S,6S)-3,6-Octanediol. Given the limited availability of safety data for this specific stereoisomer, this guide synthesizes information from safety data sheets (SDS) of closely related compounds and general knowledge of chiral diols. Professionals handling this compound should exercise caution and adhere to the principle of treating unknown substances as potentially hazardous.

Physicochemical and Hazard Profile

A clear understanding of the physicochemical properties and potential hazards is fundamental to safe handling. The following tables summarize available data for 3,6-octanediol isomers and related compounds. It is crucial to note that these values may not be fully representative of the (3S,6S) stereoisomer and should be used as a guide for preliminary risk assessment.

Table 1: Physicochemical Properties of Related Octanediol Compounds

| Property | Value | Source Compound |

| Molecular Formula | C₈H₁₈O₂ | This compound |

| Molecular Weight | 146.23 g/mol | This compound |

| Appearance | Colorless liquid or solid | General observation for diols |

| Melting Point | 57 - 61 °C | 3,6-Octanediol (isomer unspecified)[1] |

| Boiling Point | 172 °C @ 27 hPa | 3,6-Octanediol (isomer unspecified)[1] |

| Storage Temperature | 2-8°C | 3,6-Octanediol (isomer unspecified)[2] |

Table 2: Summary of GHS Hazard Classifications for Related Compounds

| Hazard Class | Hazard Statement | Source Compound |

| Eye Irritation | H319: Causes serious eye irritation | 2,7-Dimethyl-3,6-octanediol[3] |

| Aquatic Hazard (Acute) | H402: Harmful to aquatic life | 2,7-Dimethyl-3,6-octanediol[3] |

| GHS Classification | Not a hazardous substance or mixture | 3,6-Octanediol (isomer unspecified)[1] |

| GHS Information | Does not meet GHS hazard criteria | 3,6-Octanediol (aggregated data) |

Note on Hazard Discrepancies: It is important to highlight the conflicting information regarding the GHS classification. While a safety data sheet for a related dimethylated octanediol indicates eye irritation and aquatic toxicity[3], aggregated data for 3,6-octanediol from multiple suppliers suggests it does not meet the criteria for GHS hazard classification. This underscores the necessity of handling this compound with a conservative approach to safety.

Exposure Controls and Personal Protection

To minimize potential exposure, a multi-layered approach combining engineering controls, administrative controls, and personal protective equipment (PPE) is recommended.

Engineering Controls:

-

Ventilation: Work with this compound in a well-ventilated area. For procedures that may generate aerosols or vapors, a chemical fume hood is required.

-

Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.

Personal Protective Equipment (PPE):

-

Eye and Face Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.

-

Skin Protection:

-

Gloves: Wear chemically resistant gloves (e.g., nitrile, neoprene). Inspect gloves for integrity before each use and change them frequently.

-

Lab Coat: A standard laboratory coat should be worn to protect street clothing. For larger quantities or tasks with a higher risk of splashing, a chemically resistant apron or coveralls should be considered.

-

-

Respiratory Protection: If working outside of a fume hood or if ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge may be necessary. The need for respiratory protection should be determined by a formal risk assessment.

Handling and Storage Procedures

Proper handling and storage practices are critical to maintaining the integrity of the compound and ensuring the safety of laboratory personnel.

Handling:

-

Avoid contact with skin and eyes.

-

Avoid inhalation of vapor or mist.

-

Use only in a chemical fume hood.

-

Wash hands thoroughly after handling.

-

Keep away from incompatible materials such as strong oxidizing agents, acid chlorides, and acid anhydrides.

Storage:

-

Store in a tightly closed container.

-

Keep in a cool, dry, and well-ventilated place.

-

Recommended storage temperature is between 2-8°C[2].

First Aid and Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is essential.

First Aid Measures:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.

-

Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

-

Ingestion: Do NOT induce vomiting. If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical attention.

Spill Response:

A small spill can be handled by trained personnel with appropriate PPE.

-

Evacuate: Clear the immediate area of all personnel.

-

Ventilate: Ensure adequate ventilation.

-

Contain: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth).

-

Collect: Place the absorbed material into a suitable, labeled container for chemical waste.

-

Clean: Clean the spill area with soap and water.

For large spills, evacuate the area and contact the institution's emergency response team.

Experimental Workflow and Safety Checkpoints

The following diagram illustrates a typical experimental workflow for handling this compound, highlighting critical safety checkpoints.

Caption: Experimental Workflow for this compound.

Emergency Response Logic

The following diagram outlines the logical steps to be taken in an emergency situation.

Caption: Emergency Response Decision Tree.

Conclusion

References

Commercial Availability and Technical Profile of (3S,6S)-3,6-Octanediol: A Guide for Researchers

(3S,6S)-3,6-Octanediol , a chiral diol with the CAS number 136705-66-3, is a valuable building block in asymmetric synthesis, particularly for the development of novel pharmaceuticals and agrochemicals. Its defined stereochemistry makes it an important synthon for the creation of enantiomerically pure complex molecules. This technical guide provides an in-depth overview of its commercial availability, physicochemical properties, and key synthetic methodologies for researchers, scientists, and drug development professionals.

Commercial Availability

This compound is available from a range of chemical suppliers, primarily for research and development purposes. The typical purity offered is high, often exceeding 99%. Pricing varies depending on the supplier and the quantity purchased, with costs generally decreasing per gram at larger scales.

| Supplier | Catalog Number | Purity | Available Quantities | Price (USD) |

| Strem Chemicals | 08-2038 | 99% | 250mg, 1g | $142 (250mg), $414 (1g)[1] |

| BenchChem | B140827 | Not Specified | Inquire | Inquire[2] |

| Santa Cruz Biotechnology | sc-239123 | Not Specified | Inquire | Inquire[3] |

| Shanghai Tube Pharmaceutical Co., Ltd. | Tube009 | 98% (ee>99%) | Inquire | Inquire[4] |

| CPHI Online (Enzymaster) | Not Specified | Not Specified | Inquire | Inquire[5] |

Note: Prices are subject to change and may not include shipping and handling fees. Please consult the supplier's website for the most current information.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. Detailed spectral and solubility data are not always readily available from commercial suppliers and may require experimental determination.

| Property | Value | Source |

| CAS Number | 136705-66-3 | [1][2][3][6] |

| Molecular Formula | C₈H₁₈O₂ | [1][3][7] |

| Molecular Weight | 146.23 g/mol | [1][2][3][7] |

| Appearance | Colorless crystals or liquid | [8] |

| Purity | Typically ≥98-99% | [1][4] |

| InChI Key | BCKOQWWRTRBSGR-YUMQZZPRSA-N | [2] |

Synthesis Methodologies

Representative Experimental Protocol: Sharpless Asymmetric Dihydroxylation

This protocol is a general representation of the Sharpless Asymmetric Dihydroxylation and would require optimization for the specific synthesis of this compound from a suitable octadiene precursor.

Materials:

-

Alkene precursor (e.g., (E,E)-3,5-octadiene)

-

AD-mix-β (contains (DHQD)₂PHAL, K₃Fe(CN)₆, K₂CO₃, and K₂OsO₂(OH)₄)

-

tert-Butanol

-

Water

-

Ethyl acetate

-

Sodium sulfite

-

Magnesium sulfate (anhydrous)

-

Silica gel for column chromatography

Procedure:

-

A mixture of tert-butanol and water (1:1, v/v) is prepared and cooled to 0 °C.

-

AD-mix-β (approximately 1.4 g per mmol of alkene) is added to the cooled solvent mixture with vigorous stirring.

-

The alkene precursor is added to the stirred mixture at 0 °C.

-

The reaction is stirred at 0 °C and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction is quenched by the addition of solid sodium sulfite (approximately 1.5 g per mmol of alkene) and the mixture is stirred for an additional hour at room temperature.

-

Ethyl acetate is added to the mixture, and the layers are separated.

-

The aqueous layer is extracted three times with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by silica gel column chromatography to yield the desired diol.

Determination of Enantiomeric Excess: The enantiomeric excess (ee) of the final product can be determined by chiral High-Performance Liquid Chromatography (HPLC) or by Nuclear Magnetic Resonance (NMR) spectroscopy after derivatization with a chiral agent, such as Mosher's acid.[9]

Synthetic Pathways Overview

The following diagram illustrates the general synthetic strategies for obtaining chiral diols like this compound.

Caption: Synthetic routes to this compound.

Logical Workflow for Chiral Diol Synthesis and Analysis

The following diagram outlines a typical workflow for the synthesis and analysis of a chiral diol.

Caption: A standard workflow for producing and verifying chiral diols.

References

- 1. strem.com [strem.com]

- 2. This compound | 136705-66-3 | Benchchem [benchchem.com]

- 3. scbt.com [scbt.com]

- 4. (3S,6S)-octane-3,6-diol [tubepharm.com]

- 5. cphi-online.com [cphi-online.com]

- 6. This compound price,buy this compound - chemicalbook [m.chemicalbook.com]

- 7. 3,6-Octanediol | C8H18O2 | CID 91181 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. CAS 136705-66-3: (3S,6S)-3,6-Octanodiol | CymitQuimica [cymitquimica.com]

- 9. benchchem.com [benchchem.com]

Chiral Diols in Organic Synthesis: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral diols are fundamental building blocks in modern organic synthesis, prized for their utility as versatile intermediates, chiral auxiliaries, and ligands in asymmetric catalysis. These molecules, characterized by two hydroxyl groups attached to a chiral scaffold, are integral to the construction of complex, stereochemically-defined structures found in a vast array of natural products, pharmaceuticals, and advanced materials. The precise spatial arrangement of the hydroxyl groups in a chiral diol can profoundly influence the stereochemical outcome of a reaction, making the enantioselective synthesis of these diols a critical endeavor in synthetic chemistry.

The importance of chiral diols is particularly pronounced in the pharmaceutical industry. The biological activity of many drugs is intrinsically linked to their stereochemistry, with different enantiomers often exhibiting vastly different pharmacological and toxicological profiles. Consequently, the ability to synthesize enantiomerically pure drug candidates is paramount. Chiral diols frequently serve as key precursors in the synthesis of blockbuster drugs, where their stereocenters are incorporated into the final active pharmaceutical ingredient (API). This guide provides an in-depth overview of the core methodologies for the synthesis of chiral diols, presents quantitative data for key reactions, details experimental protocols, and illustrates reaction mechanisms and workflows.

Core Synthetic Methodologies

The asymmetric synthesis of chiral diols can be broadly categorized into several key strategies, each with its own set of advantages and substrate scope. The most prominent of these include asymmetric dihydroxylation of alkenes, asymmetric hydrogenation of α-hydroxy ketones and β-keto esters, chelation-controlled reductions of α-hydroxy ketones, enzymatic resolutions, and aldol-Tishchenko reactions.

Sharpless Asymmetric Dihydroxylation

The Sharpless Asymmetric Dihydroxylation (AD) is a powerful and widely used method for the enantioselective synthesis of vicinal (1,2)-diols from prochiral olefins. The reaction utilizes a catalytic amount of osmium tetroxide (OsO₄) in the presence of a chiral cinchona alkaloid-derived ligand and a stoichiometric co-oxidant to regenerate the osmium catalyst. The choice of ligand, typically derivatives of dihydroquinine (DHQ) or dihydroquinidine (DHQD), dictates the facial selectivity of the dihydroxylation, allowing for predictable access to either enantiomer of the diol product.[1] Commercially available pre-mixed reagents, known as AD-mix-α (containing (DHQ)₂PHAL) and AD-mix-β (containing (DHQD)₂PHAL), have made this reaction highly accessible.[1][2]

Reaction Mechanism

The catalytic cycle of the Sharpless Asymmetric Dihydroxylation is believed to proceed through the formation of a chiral osmium(VIII)-ligand complex. This complex then undergoes a [3+2] cycloaddition with the alkene to form a cyclic osmate ester intermediate.[3] Subsequent hydrolysis of this intermediate releases the chiral diol and a reduced osmium(VI) species. The co-oxidant then reoxidizes the osmium(VI) back to osmium(VIII), completing the catalytic cycle.[4]

Quantitative Data

The Sharpless Asymmetric Dihydroxylation consistently delivers high yields and excellent enantioselectivities across a broad range of olefin substrates.

| Substrate | Ligand System | Yield (%) | ee (%) | Reference |

| trans-Stilbene | AD-mix-β | 98 | >99 | [5] |

| 1-Decene | AD-mix-β | 95 | 97 | [5] |

| α-Methylstyrene | AD-mix-β | 92 | 84 | [5] |

| cis-Stilbene | DHQD-IND | 72 | 72 | [5] |

| 1-Phenylcyclohexene | AD-mix-β | 96 | 97 | [5] |

| Indene | AD-mix-β | 90 | 90 | [5] |

Experimental Protocol: Asymmetric Dihydroxylation of trans-Stilbene

-

Preparation: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add tert-butanol (50 mL) and water (50 mL). Stir the mixture at room temperature until a homogenous solution is formed. Add AD-mix-β (14 g) to the solvent mixture and stir vigorously until the solids are dissolved, resulting in a clear, yellow-orange two-phase system. Cool the flask to 0 °C in an ice bath.

-

Reaction: To the cooled solution, add trans-stilbene (1.80 g, 10.0 mmol). Stir the reaction mixture vigorously at 0 °C. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 24 hours.

-

Work-up: Upon completion, add solid sodium sulfite (15 g) and allow the mixture to warm to room temperature, stirring for an additional hour. Extract the mixture with ethyl acetate (3 x 50 mL). Combine the organic layers and wash with 2 M sulfuric acid (2 x 50 mL) to remove the chiral ligand, followed by a wash with brine (50 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the enantiomerically enriched (1R,2R)-1,2-diphenyl-1,2-ethanediol.

-

Analysis: Determine the yield and characterize the product by NMR spectroscopy and mass spectrometry. The enantiomeric excess (ee) can be determined by chiral HPLC analysis.

Noyori Asymmetric Hydrogenation

The Noyori Asymmetric Hydrogenation is a highly efficient method for the enantioselective reduction of ketones and β-keto esters to the corresponding chiral alcohols and diols. This reaction employs ruthenium catalysts bearing chiral phosphine ligands, most notably BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl). The reaction proceeds under hydrogen pressure and is known for its high catalytic activity and broad substrate scope.[6] For the synthesis of chiral 1,3-diols, the asymmetric hydrogenation of β-keto esters is a particularly powerful strategy.

Reaction Mechanism

The mechanism of the Noyori Asymmetric Hydrogenation of β-keto esters involves the formation of a chiral ruthenium hydride species. The β-keto ester coordinates to the ruthenium center in a bidentate fashion through the ketone and ester carbonyl groups. This is followed by the insertion of the ketone into the Ru-H bond via a six-membered transition state, leading to the formation of the chiral β-hydroxy ester. The product is then displaced from the catalyst, which is regenerated for the next catalytic cycle.

Quantitative Data

The Noyori Asymmetric Hydrogenation of β-keto esters provides access to chiral β-hydroxy esters, precursors to 1,3-diols, with excellent enantioselectivities.

| β-Keto Ester Substrate | Catalyst | Solvent | H₂ Pressure (atm) | Yield (%) | ee (%) | Reference |

| Methyl 3-oxobutanoate | Ru((R)-BINAP)(OAc)₂ | Methanol | 100 | 100 | >99 | [7] |

| Ethyl 3-oxopentanoate | Ru((S)-BINAP)Cl₂ | Ethanol | 50 | 98 | 98 | [8] |

| Methyl 3-oxo-3-phenylpropanoate | Ru((R)-BINAP)(OAc)₂ | Methanol | 100 | 95 | 99 | [7] |

| Ethyl 4-chloro-3-oxobutanoate | Ru((R)-BINAP)Cl₂ | Ethanol | 4 | 97 | 98 | [8] |

| tert-Butyl 3-oxobutanoate | Ru((S)-BINAP)(OAc)₂ | Methanol | 100 | 99 | 99 | [7] |

Experimental Protocol: Asymmetric Hydrogenation of Ethyl 4-chloro-3-oxobutanoate

-

Catalyst Preparation (in situ): In a glovebox, to a pressure vessel, add [RuCl₂(benzene)]₂ (12.5 mg, 0.025 mmol) and (R)-BINAP (34.2 mg, 0.055 mmol). Add anhydrous ethanol (10 mL) and stir the mixture at room temperature for 10 minutes to form the catalyst solution.

-

Reaction: To the catalyst solution, add ethyl 4-chloro-3-oxobutanoate (1.65 g, 10.0 mmol).

-

Hydrogenation: Seal the pressure vessel, remove it from the glovebox, and purge with hydrogen gas three times. Pressurize the vessel to 4 atm with hydrogen and place it in a heating block at 50 °C. Stir the reaction mixture for 12-24 hours.

-

Work-up: After the reaction is complete (monitored by GC or TLC), cool the vessel to room temperature and carefully vent the hydrogen pressure. Concentrate the reaction mixture under reduced pressure.

-

Purification: The crude product can be purified by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the chiral β-hydroxy ester.

-

Analysis: Determine the yield and characterize the product. The enantiomeric excess can be determined by chiral GC or HPLC analysis.

Corey-Bakshi-Shibata (CBS) Reduction

The Corey-Bakshi-Shibata (CBS) reduction is a highly enantioselective method for the reduction of prochiral ketones to chiral secondary alcohols using a chiral oxazaborolidine catalyst and a stoichiometric borane source (e.g., BH₃·THF or BH₃·SMe₂).[9] This method is particularly effective for the synthesis of chiral 1,2-diols through the reduction of α-hydroxy ketones.[10]

Reaction Mechanism

The CBS reduction mechanism involves the coordination of the borane to the nitrogen atom of the oxazaborolidine catalyst. This enhances the Lewis acidity of the endocyclic boron atom, which then coordinates to the carbonyl oxygen of the ketone. This coordination orients the ketone for a face-selective intramolecular hydride transfer from the borane to the carbonyl carbon via a six-membered ring transition state.[11]

Quantitative Data

The CBS reduction of α-hydroxy ketones provides access to chiral 1,2-diols with high levels of enantioselectivity.

| α-Hydroxy Ketone Substrate | Borane Source | Catalyst | Yield (%) | ee (%) | Reference |

| 2-Hydroxyacetophenone | BH₃·SMe₂ | (S)-Me-CBS | 95 | 97 | [12] |

| 1-Hydroxy-2-butanone | BH₃·THF | (S)-Me-CBS | 92 | 95 | [12] |

| 3-Hydroxy-2-butanone | BH₃·SMe₂ | (R)-Me-CBS | 90 | 98 | [12] |

| 2-Hydroxycyclohexanone | BH₃·THF | (S)-Me-CBS | 96 | >99 | [12] |

| Benzoin | BH₃·SMe₂ | (R)-Me-CBS | 94 | 98 | [12] |

Experimental Protocol: CBS Reduction of 2-Hydroxyacetophenone

-

Preparation: In a flame-dried, two-necked round-bottom flask under an argon atmosphere, place a solution of (S)-2-Methyl-CBS-oxazaborolidine (1.0 M in toluene, 0.5 mL, 0.5 mmol). Cool the solution to 0 °C.

-

Reaction: To the catalyst solution, add borane-dimethyl sulfide complex (10 M, 1.1 mL, 11 mmol) dropwise. After stirring for 10 minutes at 0 °C, add a solution of 2-hydroxyacetophenone (1.36 g, 10.0 mmol) in anhydrous THF (20 mL) dropwise over 30 minutes. Stir the reaction mixture at room temperature for 2 hours.

-

Work-up: Cool the reaction to 0 °C and slowly quench by the dropwise addition of methanol (5 mL). Then, add 1 M HCl (10 mL) and stir for 30 minutes. Extract the aqueous layer with ethyl acetate (3 x 30 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.

-

Analysis: Determine the yield and characterize the product. The enantiomeric excess can be determined by chiral HPLC or by derivatization with a chiral agent followed by NMR analysis.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a powerful technique for the separation of enantiomers from a racemic mixture. For chiral diols, this is often achieved through the enantioselective acylation of one enantiomer of a racemic diol, catalyzed by a lipase in the presence of an acyl donor (e.g., vinyl acetate). This leaves one enantiomer of the diol unreacted and the other as a monoacylated product, both in high enantiomeric purity. These can then be separated by chromatography.[13]

Reaction Mechanism